N-(tert-butyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a dihydropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Dihydropyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridinyl core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.
Attachment of the Methoxy Group: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETATE
- N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)PROPIONATE
Uniqueness
N-TERT-BUTYL-2-(2-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23FN2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C19H23FN2O3S/c1-19(2,3)21-18(24)11-22-10-17(25-4)16(23)9-14(22)12-26-15-7-5-13(20)6-8-15/h5-10H,11-12H2,1-4H3,(H,21,24) |
InChI Key |
SAZCDJVEXDKRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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